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Compound of Interest

Compound Name: (Z)-Indirubin-d8

Cat. No.: B12400421 Get Quote

(Z)-Indirubin-d8, a deuterated analog of the biologically active bis-indole alkaloid Indirubin,

serves as a crucial tool for researchers in pharmacology, cancer biology, and drug metabolism.

Its isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-

based bioanalytical assays, enabling precise tracking and quantification of Indirubin in complex

biological matrices. This technical guide provides an in-depth overview of (Z)-Indirubin-d8's

commercial availability, key technical data, relevant experimental protocols, and the signaling

pathways influenced by its non-deuterated counterpart.

Commercial Availability and Supplier Information
(Z)-Indirubin-d8 is commercially available from several specialized chemical suppliers. While

pricing is often available upon request, researchers can readily source this compound. Some

suppliers indicate immediate availability ("In Stock - Ready to Ship"), while others may require

a lead time for synthesis or delivery.

Table 1: Commercial Suppliers of (Z)-Indirubin-d8
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Supplier Product Name
Catalog
Number

Purity
Additional
Information

Acanthus

Research
Z-Indirubin-D8 I-91127-03 -

In Stock - Ready

to Ship.[1]

Transfochem Z-Indirubin-D8 TCA0392 99.00%
Contact for

availability.[2]

The Pure Chem Z-Indirubin-D8 TPCA0392 99.00%
Contact for

availability.[3]

MedchemExpres

s
(Z)-Indirubin-d8 - -

Labeled as a

tracer

compound.[4]

ESS - Expert

Synthesis

Solutions

Indigo-D8

(major)
ESS0470

98.7% by HPLC;

>98% atom D
In Stock.[5]

Physicochemical and Technical Data
The following table summarizes the key quantitative data for (Z)-Indirubin-d8, primarily

sourced from a representative Certificate of Analysis. Researchers should always refer to the

documentation provided by their specific supplier for lot-specific data.

Table 2: Quantitative Data for (Z)-Indirubin-d8
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Parameter Value

Chemical Formula C₁₆H₂D₈N₂O₂

Molecular Weight 270.32 g/mol

CAS Number 906748-38-7

Appearance Burgundy Solid

Purity (by HPLC) 99.4%

Isotopic Purity (atom %D) >98%

Solubility
DMSO: 2 mg/mL (for non-deuterated form,

warmed)

Storage Temperature 2-8°C, protect from light

Experimental Protocols
(Z)-Indirubin-d8 is predominantly used as an internal standard in quantitative bioanalytical

methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to

accurately determine the concentration of Indirubin in biological samples. The following are

representative protocols adapted from methodologies developed for Indirubin and related

compounds.

Quantification of Indirubin in Plasma using LC-MS/MS
with (Z)-Indirubin-d8 as an Internal Standard
This protocol is adapted from a validated UPLC-MS/MS method for Indirubin in rat plasma.

a) Sample Preparation (Protein Precipitation):

Thaw plasma samples on ice.

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of (Z)-Indirubin-d8
working solution (e.g., 1 µg/mL in methanol) as the internal standard.

Vortex briefly to mix.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12400421?utm_src=pdf-body
https://www.benchchem.com/product/b12400421?utm_src=pdf-body
https://www.benchchem.com/product/b12400421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 200 µL of ice-cold acetonitrile to precipitate proteins.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase starting condition.

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

LC System: A high-performance liquid chromatography system.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient to separate Indirubin from matrix components (e.g., 5% B to

95% B over 5 minutes).

Flow Rate: 0.3 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Positive electrospray ionization (ESI+).

MRM Transitions:

Indirubin: Monitor the specific parent > fragment ion transition.

(Z)-Indirubin-d8: Monitor the specific parent > fragment ion transition (shifted by +8 Da).
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c) Data Analysis:

Construct a calibration curve by plotting the peak area ratio of Indirubin to (Z)-Indirubin-d8
against the concentration of Indirubin standards.

Quantify Indirubin in unknown samples using the regression equation from the calibration

curve.

In Vitro Cyclin-Dependent Kinase (CDK) Inhibition Assay
This protocol is based on methods used to evaluate the inhibitory effect of Indirubin derivatives

on CDK activity.

a) Reagents and Materials:

Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A).

Histone H1 as a substrate.

[γ-³²P]ATP.

Indirubin (as the compound of interest) and (Z)-Indirubin-d8 (if used for comparative

purposes, though typically not required for this assay).

Kinase assay buffer.

Phosphocellulose paper.

Scintillation counter.

b) Assay Procedure:

Prepare a reaction mixture containing the kinase assay buffer, the specific CDK/cyclin

complex, and Histone H1.

Add varying concentrations of Indirubin (dissolved in DMSO) to the reaction mixture. Include

a DMSO-only control.

Initiate the kinase reaction by adding [γ-³²P]ATP.
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Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each Indirubin concentration relative to the

DMSO control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

Indirubin concentration.

Signaling Pathways and Mechanisms of Action
Indirubin is a potent inhibitor of several key signaling pathways implicated in cell cycle

regulation, inflammation, and cancer. The primary mechanisms of action include the inhibition

of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β), as well as

the activation of the Aryl Hydrocarbon Receptor (AhR).

Indirubin's Inhibition of the CDK Pathway
Indirubin and its derivatives are potent inhibitors of CDKs, which are crucial for cell cycle

progression. By binding to the ATP-binding site of CDKs, Indirubin prevents the

phosphorylation of key substrates, leading to cell cycle arrest, typically in the G1/S and G2/M

phases, and subsequent apoptosis.
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Indirubin's inhibitory effect on the cell cycle via CDK inhibition.

Indirubin's Role in the GSK-3β and Wnt/β-catenin
Signaling Pathway
Indirubin is also a potent inhibitor of GSK-3β, a key enzyme in the Wnt/β-catenin signaling

pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for

ubiquitination and proteasomal degradation. Inhibition of GSK-3β by Indirubin leads to the

stabilization and nuclear accumulation of β-catenin, which can then activate the transcription of

target genes.
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Indirubin's modulation of the GSK-3β and Wnt/β-catenin pathway.

Aryl Hydrocarbon Receptor (AhR) Activation by
Indirubin
Indirubin is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated

transcription factor. Upon binding Indirubin, the AhR translocates to the nucleus, dimerizes with

the ARNT protein, and binds to xenobiotic responsive elements (XREs) in the DNA, leading to

the transcription of target genes, including those involved in xenobiotic metabolism such as

CYP1A1.
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Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by Indirubin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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